6-Methoxy-1,2-dihydronaphthalen-2-amine
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Overview
Description
6-Methoxy-1,2-dihydronaphthalen-2-amine is an organic compound belonging to the class of dihydronaphthalenes This compound is characterized by a methoxy group attached to the naphthalene ring, which is partially hydrogenated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,2-dihydronaphthalen-2-amine typically involves the reduction of 6-Methoxy-3,4-dihydro-2(1H)-naphthalenone. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in methanol, followed by amination with ammonia or an amine source . The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where the naphthalene derivative is hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,2-dihydronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones.
Reduction: Further reduction can yield fully saturated naphthalene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
The major products formed from these reactions include naphthoquinones, fully hydrogenated naphthalenes, and various substituted naphthalene derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
6-Methoxy-1,2-dihydronaphthalen-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Methoxy-1,2-dihydronaphthalen-2-amine exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or modulator of these targets, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-3,4-dihydro-2(1H)-naphthalenone
- 6-Methoxy-2-tetralone
- 3,4-Dihydronaphthalen-1(2H)-one derivatives
Uniqueness
6-Methoxy-1,2-dihydronaphthalen-2-amine is unique due to its specific substitution pattern and the presence of the methoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specialized applications .
Properties
Molecular Formula |
C11H13NO |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
6-methoxy-1,2-dihydronaphthalen-2-amine |
InChI |
InChI=1S/C11H13NO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-5,7,10H,6,12H2,1H3 |
InChI Key |
WUORSNYJGMLKTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC(C=C2)N)C=C1 |
Origin of Product |
United States |
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